molecular formula C11H11NO3S B2451146 Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate CAS No. 2034599-44-3

Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate

Cat. No. B2451146
CAS RN: 2034599-44-3
M. Wt: 237.27
InChI Key: XTCWKZJRHOXJEH-UHFFFAOYSA-N
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Description

“Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur . The carbamate group (-NHCOO-) is a functional group derived from carbamic acid and has wide applications in organic synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the furan and thiophene rings, followed by the introduction of the carbamate group. Furan rings can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones . Thiophene rings can also be synthesized through several methods, including the Gewald reaction, which involves the condensation of a ketone or an aldehyde with a α-cyanoester in the presence of elemental sulfur .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and thiophene rings, along with the carbamate group. The furan ring is aromatic and planar, and the same is true for the thiophene ring . The carbamate group would add polarity to the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of the furan and thiophene rings, as well as the carbamate group. Furan rings are known to undergo electrophilic aromatic substitution reactions . Thiophene rings are also reactive towards electrophilic aromatic substitution .

Scientific Research Applications

Antitumor Activity

Methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl] carbamate has shown activity against various experimental tumors, including lymphoid leukemia, lymphocytic leukemia, melanotic melanoma, and Lewis lung carcinoma. Factors such as the vehicle used in drug preparation and the route of administration significantly influence the drug's effectiveness, highlighting its potential for clinical applications due to the low toxicity of therapeutically active doses (Atassi & Tagnon, 1975).

Catalytic Applications

The compound has been utilized in the C-H bond activation/borylation of furans and thiophenes, catalyzed by an iron-methyl complex with an N-heterocyclic carbene ligand. This process is significant for the synthesis of aryl complexes and highlights the compound's role in facilitating borylation exclusively at the 2- or 5-positions of furans/thiophenes, offering insights into catalytic cycles and synthetic applications (Hatanaka, Ohki, & Tatsumi, 2010).

Synthetic Chemistry

Methyl N-methyl- and methyl N-(2,4,6-trimethyl)phenyl-2-carboximidates of thiophene and furan have been synthesized, showcasing directed lithiation properties that reveal almost exclusive C5-lithiation. This regioselectivity contrasts with previously reported functionalities and demonstrates the synthetic utility of C5-lithiated intermediates with various electrophiles, underscoring the compound's importance in synthetic applications (Barcock et al., 1994).

Antibacterial Properties

Carbamate analogues of 2,5-bis(4-amidinophenyl)furan have been evaluated as prodrugs against Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model, indicating the compound's potential in developing treatments for PCP with noted activity via both intravenous and oral administration (Rahmathullah et al., 1999).

properties

IUPAC Name

methyl N-[(5-thiophen-2-ylfuran-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-14-11(13)12-7-8-4-5-9(15-8)10-3-2-6-16-10/h2-6H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCWKZJRHOXJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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